WJD008 - 1309087-83-9

WJD008

Catalog Number: EVT-285564
CAS Number: 1309087-83-9
Molecular Formula: C19H21N5O2
Molecular Weight: 351.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
WJD008 is a dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin inhibitor. WJD008 also prevents PI3K signaling and inhibits the proliferation of transformed cells with oncogenic PI3K mutant. WJD008 has antiproliferative and anticlonogenic activity in tumor cells.
Classification

WJD008 is classified under the category of pharmacologically active compounds. Its specific classification may vary based on the context of its application, such as in medicinal chemistry or biochemistry. The compound has been studied for its interactions with biological targets, which positions it as a potential candidate for drug development.

Synthesis Analysis

Methods of Synthesis

The synthesis of WJD008 involves several chemical reactions that are designed to construct its molecular framework. Common methods include:

  • Multi-step organic synthesis: This method involves several sequential reactions to build the complex structure of WJD008. Each step is carefully controlled to ensure high yield and purity.
  • Reagents and catalysts: Specific reagents are used in the synthesis process, often including catalysts that facilitate the reaction without being consumed. This can include transition metals or organocatalysts.

Technical Details

The technical details of the synthesis process typically involve:

  • Reaction conditions: Temperature, pressure, and solvent choice are critical for optimizing yields.
  • Purification techniques: After synthesis, compounds are purified using methods such as recrystallization or chromatography to isolate WJD008 from by-products.
Molecular Structure Analysis

Structure

WJD008 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms and bonds defines its chemical properties and interactions with biological targets.

Data

Molecular modeling techniques can be employed to visualize the three-dimensional structure of WJD008, aiding in understanding its reactivity and potential interactions with proteins or enzymes.

Chemical Reactions Analysis

Reactions

WJD008 undergoes various chemical reactions that can be categorized as follows:

  • Substitution reactions: These involve replacing one functional group in the molecule with another, potentially altering its biological activity.
  • Elimination reactions: Such reactions may lead to the formation of double bonds or rings within the structure, impacting stability and reactivity.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to monitor changes over time, providing insights into reaction mechanisms and rates.

Mechanism of Action

Process

The mechanism of action of WJD008 involves its interaction with specific biological targets, such as enzymes or receptors. This interaction often leads to modulation of biochemical pathways, influencing cellular responses.

Data

Experimental data from assays can elucidate how WJD008 affects target proteins, including binding affinities and inhibition constants. These parameters are crucial for assessing its potential therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

WJD008 exhibits distinct physical properties that include:

  • Melting point: This property indicates thermal stability and can influence formulation strategies.
  • Solubility: Understanding solubility in various solvents is essential for drug formulation and delivery.

Chemical Properties

The chemical properties encompass reactivity profiles, stability under different conditions (e.g., pH, temperature), and potential degradation pathways. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into these properties.

Applications

WJD008 has several scientific uses, particularly in medicinal chemistry and pharmacology. Its applications include:

  • Drug development: Due to its potential therapeutic effects, WJD008 may serve as a lead compound in developing new medications targeting specific diseases.
  • Biochemical research: The compound can be utilized in studies investigating metabolic pathways or cellular signaling mechanisms.
  • Pharmacological studies: WJD008's interactions with biological systems make it valuable for exploring drug-receptor dynamics and pharmacokinetics.
Introduction to PI3K/mTOR Signaling in Oncogenesis

Role of PI3K-Akt-mTOR Pathway in Cellular Proliferation and Tumorigenesis

The phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway (PAM) is a master regulator of cellular metabolism, proliferation, survival, and angiogenesis. This signaling cascade initiates when growth factors activate receptor tyrosine kinases (RTKs), leading to PI3K recruitment to the plasma membrane. PI3K catalyzes the conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), which recruits Akt via its pleckstrin homology (PH) domain. Phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2) phosphorylate Akt at Thr308 and Ser473, respectively, resulting in its full activation. Akt then phosphorylates downstream targets, including mTOR complex 1 (mTORC1), which drives protein synthesis via S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [2] [8].

In cancer, hyperactivation of this pathway occurs through multiple mechanisms: RTK overexpression (e.g., EGFR, FGFR), PIK3CA gain-of-function mutations, PTEN loss, or AKT amplifications. This dysregulation promotes uncontrolled cell cycle progression by upregulating cyclins (e.g., cyclin E2) and suppressing apoptosis through Bcl-2 family proteins. Notably, >50% of solid tumors exhibit PAM pathway alterations, driving therapeutic resistance and metastasis [2] [3].

Table 1: Oncogenic Alterations in the PI3K/Akt/mTOR Pathway Across Cancers

Cancer TypeCommon AlterationsPrevalence (%)
Breast cancerPIK3CA mutations, PTEN loss35–40
Endometrial carcinomaPIK3CA mutations, PTEN mutations50–60
Colorectal cancerPIK3CA mutations, KRAS/PIK3CA co-mutations25–30
GlioblastomaPTEN loss, PIK3R1 mutations40–50
Pancreatic ductal adenocarcinomaKRAS-driven PI3K activation60

Oncogenic Mutations in PIK3CA and Therapeutic Targeting Strategies

PIK3CA, encoding the p110α catalytic subunit of PI3K, is among the most frequently mutated oncogenes in solid tumors. Activating mutations cluster in two hotspots: the helical domain (E542K and E545K in exon 9) and the kinase domain (H1047R/L in exon 20). Helical mutations disrupt inhibitory interactions with the p85 regulatory subunit, while kinase domain mutations enhance membrane binding and lipid kinase activity. These mutations elevate PIP₃ production, constitutively activating downstream Akt/mTOR signaling [3] [8].

Therapeutic strategies targeting PIK3CA mutations include:

  • Isoform-Specific PI3K Inhibitors: Alpelisib (targeting p110α) is FDA-approved for PIK3CA-mutant breast cancer but shows limited efficacy in other tumors due to feedback reactivation.
  • Mutant-Specific PI3Kα Inhibitors: Agents like RLY-2608 and STX-478 selectively inhibit mutant p110α while sparing wild-type isoforms, reducing hyperglycemia (an on-target toxicity).
  • Multi-Node Pathway Blockade: Combining PI3Kα inhibitors with mTORC1/2 or AKT inhibitors to overcome compensatory signaling [3] [5]. Despite these advances, resistance via PTEN loss or AKT amplification remains a challenge.

Rationale for Dual PI3K/mTOR Inhibition in Cancer Therapy

Single-node inhibitors (SNIs) targeting PI3K, AKT, or mTOR face limitations due to pathway feedback loops and co-occurring mutations. For example:

  • mTORC1 inhibitors (e.g., rapalogs) relieve feedback inhibition on IRS-1, reactivating PI3K/Akt.
  • PI3Kα inhibitors trigger hyperglycemia-driven hyperinsulinemia, which reactivates the pathway via insulin receptor signaling [5] [8].

Dual PI3K/mTOR inhibitors (e.g., WJD008) simultaneously target catalytic sites of PI3K (all p110 isoforms) and mTOR kinase (both mTORC1 and mTORC2). This approach:

  • Prevents Feedback Reactivation: By blocking mTORC2-mediated Akt-Ser473 phosphorylation, dual inhibitors mitigate compensatory Akt activation.
  • Overcomes Co-Occurring Mutations: Effective in tumors with PIK3CA mutations and PTEN loss, where SNIs fail.
  • Synergizes with Other Therapies: Enhances efficacy of chemotherapy, CDK4/6 inhibitors, and endocrine therapy by comprehensively suppressing pro-survival signaling [1] [5].

Table 2: Preclinical Efficacy of Dual PI3K/mTOR Inhibitors

Compound ClassKey AgentsMechanistic AdvantageTumor Models with Response
PyridofuranopyrimidinesPI-103, PI-103BEPan-PI3K/mTOR inhibition; IC₅₀ < 10 nM for mTORGlioblastoma, breast cancer
PyridinylquinolinesGSK1059615Reversible inhibition of PI3Kα/β/δ/γ and mTOR (IC₅₀: 0.4–12 nM)Gastric cancer, HNSCC
ImidazopyridinesWJD008Dual ATP-competitive binding; suppresses p-Akt (S473)Endometrial, breast cancer (in vitro)

Preclinical data demonstrate that dual inhibitors like WJD008 achieve deeper suppression of PI3K/Akt/mTOR biomarkers (e.g., p-S6 and p-4E-BP1) compared to SNIs. For instance, in endometrial cancer models, the combination of sapanisertib (mTORC1/2 inhibitor) and serabelisib (PI3Kα inhibitor) reduced tumor growth by >90% by fully inhibiting 4E-BP1 phosphorylation, a key effector of therapy resistance [5].

Properties

CAS Number

1309087-83-9

Product Name

WJD008

IUPAC Name

4-[2-(Dimethylamino)ethenyl]-2-(3-hydroxyphenyl)-6-(4-morpholinyl)-5-pyrimidinecarbonitrile

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

InChI

InChI=1S/C19H21N5O2/c1-23(2)7-6-17-16(13-20)19(24-8-10-26-11-9-24)22-18(21-17)14-4-3-5-15(25)12-14/h3-7,12,25H,8-11H2,1-2H3/b7-6+

InChI Key

NOXRZMIVCROOPI-VOTSOKGWSA-N

SMILES

N#CC1=C(N2CCOCC2)N=C(C3=CC=CC(O)=C3)N=C1/C=C/N(C)C

Solubility

Soluble in DMSO

Synonyms

WJD008; WJD 008; WJD-008

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.